4'-Chloro-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone
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Overview
Description
4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of chloro and fluoro substituents on the phenyl rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorobenzaldehyde and 4-chloro-3-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is sustainable and compliant with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The ketone group in the compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the ketone group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for the reduction of the ketone group.
Major Products Formed
The major products formed from these reactions include substituted derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl rings contribute to its binding affinity and specificity for certain enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid
- 4-Chloro-3-fluorobenzyl (3-chloro-5-fluorophenyl)sulfane
Uniqueness
4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone is unique due to the specific arrangement of chloro and fluoro substituents on the phenyl rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F2O/c16-11-5-9(6-12(18)8-11)1-4-15(20)10-2-3-13(17)14(19)7-10/h2-3,5-8H,1,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVRSVQQUBHSKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644961 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-85-1 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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